2-[(3-iodobenzoyl)amino]benzamide
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Description
“2-[(3-iodobenzoyl)amino]benzamide” is a chemical compound. It is a derivative of benzamide, which is the simplest amide derivative of benzoic acid . In its powdered form, it appears as a white solid, while in crystalline form, it appears as colorless crystals .
Synthesis Analysis
The synthesis of benzamide derivatives, such as “this compound”, can be achieved through the direct condensation of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic methods, including IR, 1H NMR, and 13C NMR .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are similar to those of benzamide. It is slightly soluble in water and soluble in many organic solvents .Future Directions
Mechanism of Action
Target of Action
The primary target of 2-[(3-iodobenzoyl)amino]benzamide is human glucokinase (GK) . Glucokinase is a cytosolic enzyme primarily expressed in pancreatic β-cells and liver hepatocytes . It plays a crucial role in glucose metabolism, transforming glucose to glucose-6-phosphate with the aid of adenosinetriphosphate (ATP) .
Mode of Action
This compound acts as an allosteric activator of human glucokinase . Allosteric activators bind to a site other than the active site on the enzyme, inducing a conformational change that enhances the enzyme’s activity. Molecular docking investigations have shown that this compound forms strong hydrogen bond interactions with the Arg63 residue in the allosteric site of GK .
Biochemical Pathways
The activation of glucokinase by this compound affects the glucose metabolic pathway . By increasing the transformation of glucose to glucose-6-phosphate, it enhances the utilization of glucose, thereby reducing hyperglycemia . This makes it a potential therapeutic agent for type-2 diabetes (T2D) .
Result of Action
The activation of glucokinase by this compound leads to an increase in the catalytic action of GK . This results in significant hypoglycemic effects, making it a potential therapy for T2D .
Properties
IUPAC Name |
2-[(3-iodobenzoyl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O2/c15-10-5-3-4-9(8-10)14(19)17-12-7-2-1-6-11(12)13(16)18/h1-8H,(H2,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZRRPJGAWJANZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC(=CC=C2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362341 |
Source
|
Record name | 2-[(3-iodobenzoyl)amino]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6110-30-1 |
Source
|
Record name | 2-[(3-iodobenzoyl)amino]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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